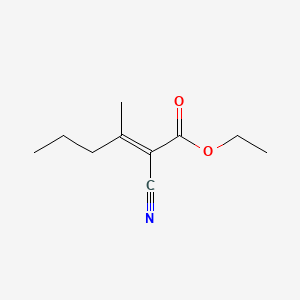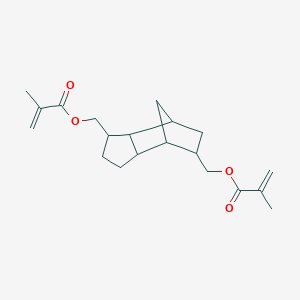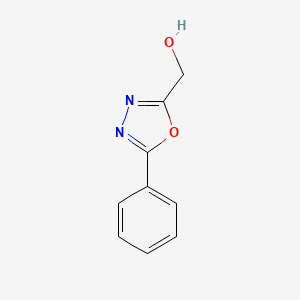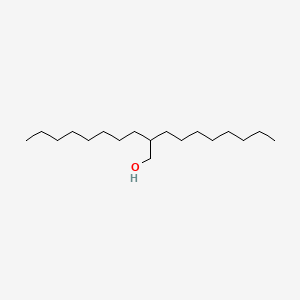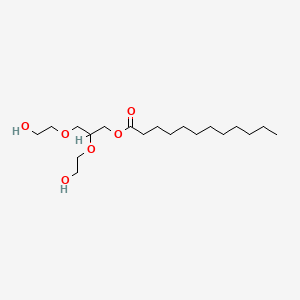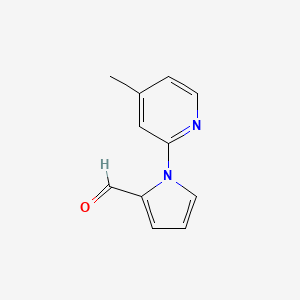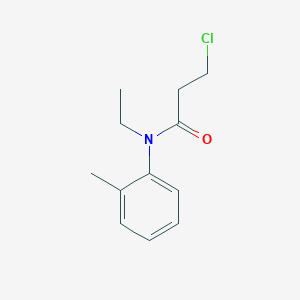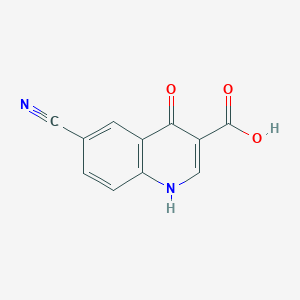
6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the empirical formula C₁₁H₇NO₅ . It belongs to the class of quinoline derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a quinoline ring system with a cyano group at position 6 and a carboxylic acid group at position 3. The presence of the carbonyl group (4-oxo) confers reactivity and biological activity.
Synthesis Analysis
The synthesis of this compound involves several methods, including cyclization reactions, condensations, and functional group transformations. Researchers have reported various synthetic routes, such as cyclization of 2-aminobenzonitrile with ethyl acetoacetate or malonic acid derivatives. Additionally, oxidative processes using metal catalysts have been explored. Further studies are needed to optimize the synthetic protocols and improve yields.
Molecular Structure Analysis
The molecular structure of 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is characterized by the following features:
- Quinoline ring system: A six-membered aromatic ring with nitrogen at position 1.
- Cyano group (CN) at position 6: Enhances reactivity and influences biological interactions.
- Carboxylic acid group (COOH) at position 3: Provides acidity and potential binding sites.
Chemical Reactions Analysis
The compound participates in several chemical reactions:
- Hydrolysis : The carboxylic acid group can undergo hydrolysis under basic conditions.
- Substitution Reactions : The cyano group can be replaced by other nucleophiles (e.g., amines, alcohols).
- Condensation Reactions : It can react with other carbonyl compounds to form heterocyclic derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 200-220°C.
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents (e.g., ethanol, acetone).
- Color : The compound appears as a pale yellow solid.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with care and follow standard laboratory safety protocols.
- Environmental Impact : Dispose of waste properly to prevent environmental contamination.
Future Directions
- Biological Evaluation : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.
- Drug Development : Assess its pharmacokinetics and pharmacodynamics for possible drug development.
properties
IUPAC Name |
6-cyano-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-4-6-1-2-9-7(3-6)10(14)8(5-13-9)11(15)16/h1-3,5H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAKVZVBQAGALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401792 | |
| Record name | 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
228728-20-9 | |
| Record name | 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



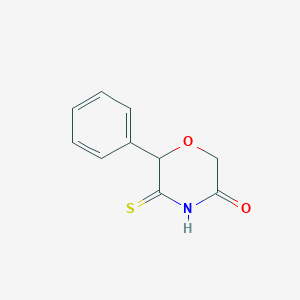
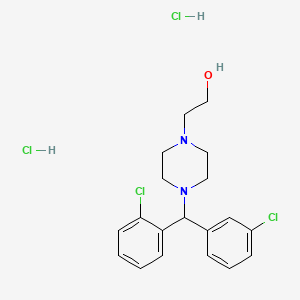
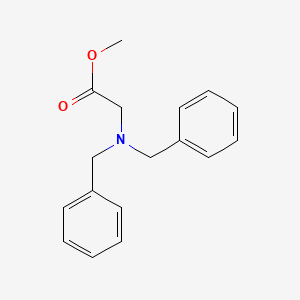
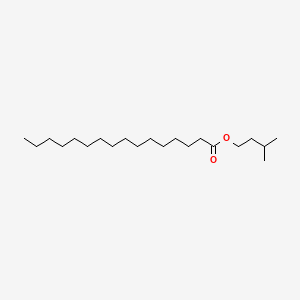
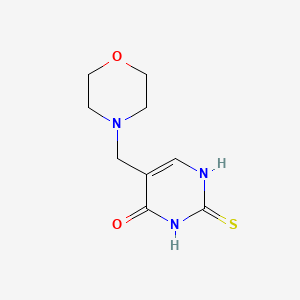
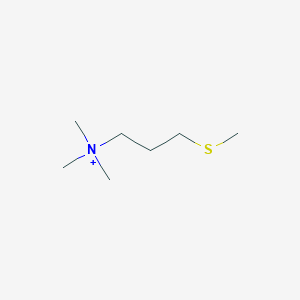
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)
